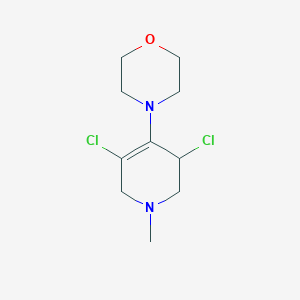
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. This compound features a morpholine ring fused with a tetrahydropyridine ring, which is substituted with two chlorine atoms and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.
Morpholine ring formation: The final step involves the formation of the morpholine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.
科学研究应用
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine can be compared with other similar compounds, such as:
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)piperidine
- 4-(3,5-Dichloro-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrrolidine
These compounds share structural similarities but differ in the nature of the heterocyclic ring. The presence of the morpholine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
属性
CAS 编号 |
132532-27-5 |
|---|---|
分子式 |
C10H16Cl2N2O |
分子量 |
251.15 g/mol |
IUPAC 名称 |
4-(3,5-dichloro-1-methyl-3,6-dihydro-2H-pyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H16Cl2N2O/c1-13-6-8(11)10(9(12)7-13)14-2-4-15-5-3-14/h8H,2-7H2,1H3 |
InChI 键 |
HXMZFODEISNJTI-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(=C(C1)Cl)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



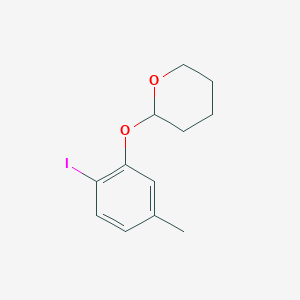
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
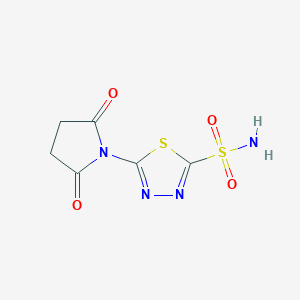
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
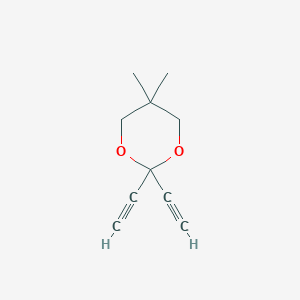
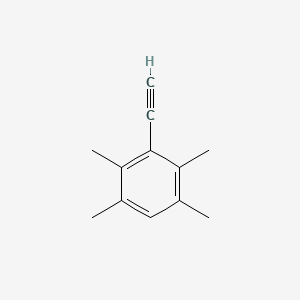
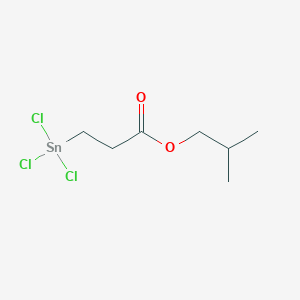


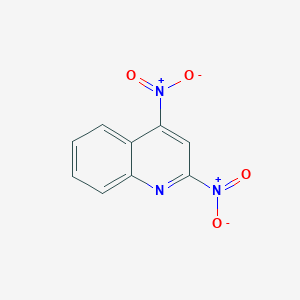
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
